molecular formula C16H21N5OS B6020381 2-(4-ethylpiperazino)-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone

2-(4-ethylpiperazino)-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone

Cat. No.: B6020381
M. Wt: 331.4 g/mol
InChI Key: PYJUTWHCTHGVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylpiperazino)-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with an ethylpiperazine and a pyridylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazino)-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Pyridylsulfanyl Group: The pyridylsulfanyl group can be introduced via a nucleophilic substitution reaction using a pyridine thiol derivative.

    Attachment of the Ethylpiperazine Group: The ethylpiperazine group can be attached through a nucleophilic substitution reaction using 4-ethylpiperazine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazino)-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-ethylpiperazino)-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazino)-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazino)-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone
  • 2-(4-ethylpiperazino)-6-[(2-thiazolylsulfanyl)methyl]-4(3H)-pyrimidinone
  • 2-(4-ethylpiperazino)-6-[(2-pyridylsulfanyl)methyl]-4(3H)-quinazolinone

Uniqueness

2-(4-ethylpiperazino)-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-2-20-7-9-21(10-8-20)16-18-13(11-14(22)19-16)12-23-15-5-3-4-6-17-15/h3-6,11H,2,7-10,12H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJUTWHCTHGVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.